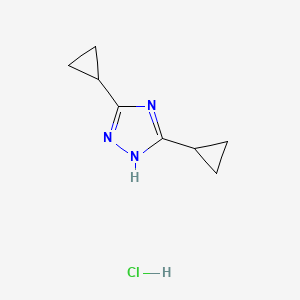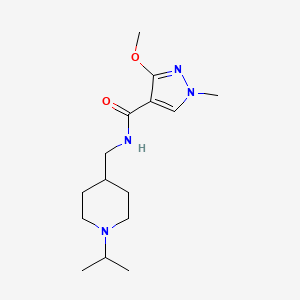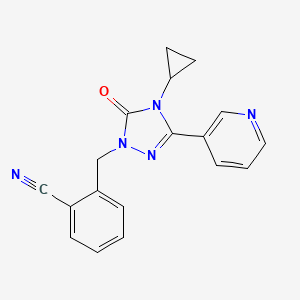
3,5-dicyclopropyl-1H-1,2,4-triazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,5-dicyclopropyl-1H-1,2,4-triazole hydrochloride” is a chemical compound with the molecular formula C8H12ClN3 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “3,5-dicyclopropyl-1H-1,2,4-triazole hydrochloride” consists of a 1,2,4-triazole ring substituted with two cyclopropyl groups at the 3 and 5 positions . The hydrochloride indicates the presence of a chloride ion, making the compound a salt .Aplicaciones Científicas De Investigación
Medicinal Chemistry
3,5-Dicyclopropyl-1H-1,2,4-triazole hydrochloride: is a compound of interest in medicinal chemistry due to its triazole core, which is a common feature in many pharmaceuticals. Triazoles are known for their broad biological activities, including antimicrobial , analgesic , anti-inflammatory , and anticancer properties . The unique structure of triazoles allows for the formation of non-covalent bonds with enzymes and receptors, which can be exploited to develop new drugs with targeted actions.
Agrochemistry
In the field of agrochemistry, triazole derivatives, including those with a 1,2,4-triazole structure, are utilized for their pesticidal properties . They can function as growth regulators and fungicides, helping to protect crops from various diseases and pests, thereby enhancing yield and quality.
Material Chemistry
The triazole ring is also significant in material chemistry, where it contributes to the development of polymers and coatings with specific properties . These materials can have applications ranging from industrial manufacturing to high-tech sectors, including electronics and nanotechnology.
Pharmacology
In pharmacology, triazole derivatives are explored for their potential in treating a wide range of conditions. They have been incorporated into drugs that act as enzyme inhibitors , receptor antagonists , and ion channel modulators , which are crucial for developing treatments for complex diseases .
Biochemistry
The biochemical applications of triazoles are vast, with studies exploring their role in enzyme reaction mechanisms and metabolic pathways . They can serve as analogs or inhibitors of natural biochemical compounds, providing insights into enzyme functions and aiding in the discovery of therapeutic targets.
Chemical Synthesis
Finally, in chemical synthesis, triazoles are valuable intermediates and end products. They are used in the synthesis of a variety of organic compounds , including those with potential medicinal applications. The triazole core can be functionalized to produce a wide array of derivatives, expanding the chemical space for drug discovery and other applications .
Direcciones Futuras
The future directions for “3,5-dicyclopropyl-1H-1,2,4-triazole hydrochloride” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives, this compound could be a promising candidate for drug discovery and development .
Mecanismo De Acción
Target of Action
It is known that 1,2,3-triazole derivatives interact with various biological targets, such as enzymes and receptors . The specific targets for this compound would need to be determined through further experimental studies.
Mode of Action
It is known that 1,2,3-triazole derivatives can interact with their targets through various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction . The specific mode of action for this compound would need to be determined through further experimental studies.
Biochemical Pathways
It is known that 1,2,3-triazole derivatives can affect a variety of biochemical pathways depending on their specific targets . The specific pathways affected by this compound would need to be determined through further experimental studies.
Result of Action
It is known that 1,2,3-triazole derivatives can have various effects at the molecular and cellular level depending on their specific targets and mode of action . The specific effects of this compound would need to be determined through further experimental studies.
Propiedades
IUPAC Name |
3,5-dicyclopropyl-1H-1,2,4-triazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c1-2-5(1)7-9-8(11-10-7)6-3-4-6;/h5-6H,1-4H2,(H,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVACEAPEPDFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)C3CC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2871538.png)


![N-(4-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
![1-{2-Azaspiro[5.5]undec-8-en-2-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2871543.png)

![N-[4-(piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2871545.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2871550.png)
![N-Ethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2871551.png)


![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2871558.png)
![1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-2-carboxamide](/img/structure/B2871561.png)